methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate
Overview
Description
Methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzyl group attached to a tetrahydropyridine ring, which is further connected to an indole ring with a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyridine ring. One common method is the reaction of 1-benzyl-1,2,3,6-tetrahydropyridin-4-ylmethanamine with an appropriate carboxylating agent under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the indole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Further research is needed to fully understand its pharmacological properties and therapeutic potential.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in synthetic processes.
Mechanism of Action
The exact mechanism by which methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is required to elucidate its precise mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
1-Benzyl-1,2,3,6-tetrahydropyridin-4-ylmethanamine
Methyl 3-(1-benzyl-3-methyl-1,2,3,6-tetrahydropyridin-4-yl)benzoate
Uniqueness: Methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-22(25)18-7-8-21-19(13-18)20(14-23-21)17-9-11-24(12-10-17)15-16-5-3-2-4-6-16/h2-9,13-14,23H,10-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXFWUYONUIQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C3=CCN(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117337 | |
Record name | 1H-Indole-5-carboxylic acid, 3-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443979-96-1 | |
Record name | 1H-Indole-5-carboxylic acid, 3-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-5-carboxylic acid, 3-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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